1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines .
Chemical Reactions Analysis
1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being explored for its therapeutic properties, including its use as a kinase inhibitor and in PET tumor imaging.
Industry: It is used in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Properties
IUPAC Name |
[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYNCRXIPKYGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.